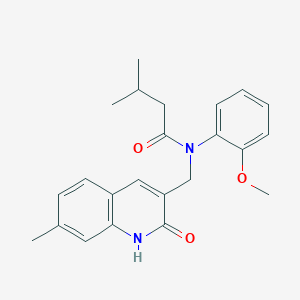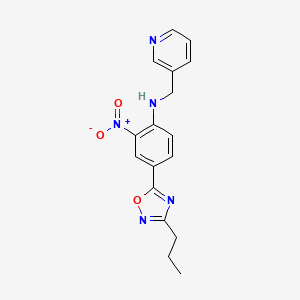![molecular formula C20H26N4O B7697845 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule drug that has shown significant potential in the treatment of various types of cancer. BMN-673 is a potent PARP inhibitor that has demonstrated high selectivity for PARP-1 and PARP-2, which are enzymes involved in DNA repair pathways. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMN-673.
作用机制
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide is a PARP inhibitor that binds to the catalytic domain of PARP-1 and PARP-2 enzymes. This binding prevents the enzymes from repairing damaged DNA, leading to the accumulation of DNA damage. Cancer cells are more susceptible to DNA damage due to their increased proliferation rate, making them more sensitive to PARP inhibition than normal cells. This ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to be effective in killing cancer cells in vitro and in vivo. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. In clinical trials, this compound has demonstrated promising results in the treatment of breast, ovarian, and pancreatic cancer.
实验室实验的优点和局限性
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor that has been extensively studied in preclinical and clinical trials. This compound has a favorable pharmacokinetic profile and can be administered orally. However, there are also limitations to using this compound in lab experiments. It is a small molecule drug that may have off-target effects, and its efficacy may vary depending on the type of cancer being treated.
未来方向
There are several future directions for the use of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide in cancer treatment. One potential direction is the development of combination therapies that include this compound and other anti-cancer drugs. Another direction is the development of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in clinical trials.
合成方法
The synthesis of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide involves a multi-step process that includes the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline with butyl lithium, followed by the addition of pivaloyl chloride to form the desired compound. The final product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has shown significant potential in the treatment of breast, ovarian, and pancreatic cancer. This compound has been shown to be effective in killing cancer cells by inhibiting PARP enzymes, which are involved in DNA repair pathways. This leads to the accumulation of DNA damage and ultimately results in cell death.
属性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-6-7-10-24-18-15(17(23-24)22-19(25)20(3,4)5)12-14-11-13(2)8-9-16(14)21-18/h8-9,11-12H,6-7,10H2,1-5H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKCODZTMIZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)


